molecular formula C27H24N4O4 B11201744 3-(2,5-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

3-(2,5-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11201744
M. Wt: 468.5 g/mol
InChI Key: NPMSRQJKOTWTRX-UHFFFAOYSA-N
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Description

Structural Features:
This compound features a quinazoline-2,4-dione core substituted at position 3 with a 2,5-dimethylphenyl group. At position 1, a methylene bridge connects the core to a 1,2,4-oxadiazole ring, which is further substituted with a 2-ethoxyphenyl moiety. The oxadiazole group acts as a bioisostere, enhancing metabolic stability and binding affinity, while the ethoxy group contributes to lipophilicity and target selectivity .

Pharmacological Relevance: Quinazoline-diones are widely studied for kinase inhibition (e.g., EGFR, VEGFR) and anticancer activity.

Properties

Molecular Formula

C27H24N4O4

Molecular Weight

468.5 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O4/c1-4-34-23-12-8-6-10-20(23)25-28-24(35-29-25)16-30-21-11-7-5-9-19(21)26(32)31(27(30)33)22-15-17(2)13-14-18(22)3/h5-15H,4,16H2,1-3H3

InChI Key

NPMSRQJKOTWTRX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=C(C=CC(=C5)C)C

Origin of Product

United States

Biological Activity

The compound 3-(2,5-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a hybrid molecule that combines features of quinazoline and oxadiazole structures. These types of compounds have been studied extensively for their diverse biological activities, including anticancer, antibacterial, and enzyme-inhibitory properties.

Chemical Structure and Properties

The molecular formula of the compound is C25H27N5O3C_{25}H_{27}N_5O_3 with a molecular weight of 445.5 g/mol. The structure features a quinazoline core substituted with a 2,5-dimethylphenyl group and a 1,2,4-oxadiazolyl methyl side chain.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. The presence of various substituents on the quinazoline ring can influence their activity against different cancer cell lines. For instance:

  • Mechanism of Action : Compounds similar to the one have been shown to inhibit specific kinases involved in cancer cell proliferation and survival.
  • Case Studies : A study highlighted that certain quinazoline derivatives inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Antibacterial Activity

Quinazoline derivatives are also recognized for their antibacterial properties:

  • Spectrum of Activity : They have been tested against both Gram-positive and Gram-negative bacteria. The substituents on the phenyl rings significantly affect their antibacterial efficacy.
  • Research Findings : In vitro studies indicated that compounds with electron-donating groups showed enhanced activity against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound's oxadiazole moiety has been associated with enzyme inhibition:

  • Urease Inhibition : Some derivatives have shown potential in inhibiting urease activity, which is crucial for treating urinary infections.
  • Cyclooxygenase (COX) Inhibition : The compound may also inhibit COX enzymes involved in inflammation pathways .

Data Table: Summary of Biological Activities

Activity Type Mechanism/Target Reference
AnticancerKinase inhibition
AntibacterialCell wall synthesis disruption
Urease inhibitionEnzyme activity modulation
COX inhibitionAnti-inflammatory effects

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Key Structural Differences :
Compound Name/ID Core Structure Key Substituents Potential Targets
Target Compound Quinazoline-2,4-dione 2,5-Dimethylphenyl; 1,2,4-oxadiazol-5-ylmethyl; 2-ethoxyphenyl Kinases, CNS receptors
Compound 4g () Pyrazolone + Tetrazole Coumarin-3-yl; benzodiazepine; phenyl Enzymatic inhibitors, anticancer
Compound 4h () Pyrazolone + Tetrazole Coumarin-3-yl; oxazepin; phenyl Enzymatic inhibitors, anticancer

Analysis :

  • Target Compound : The quinazoline-dione core and oxadiazole substitution differentiate it from Compounds 4g and 4h, which feature pyrazolone, tetrazole, and benzodiazepine/oxazepin moieties. The latter are linked to coumarin derivatives, suggesting fluorescence-based applications or anticoagulant activity, unlike the target compound’s kinase-focused design .
  • Bioisosteric Replacements : The oxadiazole in the target compound may offer superior metabolic stability compared to the tetrazole rings in 4g/4h, which are prone to hydrolysis in acidic conditions .
Physicochemical Properties :
Property Target Compound Compound 4g Compound 4h
Molecular Weight ~477 g/mol ~600 g/mol ~615 g/mol
LogP (Predicted) 3.8 4.2 4.5
Water Solubility Low Very Low Very Low

The target compound’s lower molecular weight and moderate LogP suggest better bioavailability than 4g/4h, which have bulky coumarin and benzodiazepine groups.

Hypothetical Data (Based on Structural Analogues) :

Compound IC50 (EGFR Inhibition) IC50 (CYP3A4 Inhibition) Toxicity (LD50, mg/kg)
Target Compound 50 nM >100 µM 250 (oral, rat)
Compound 4g (Reference) N/A 15 µM 120 (oral, rat)
Compound 4h (Reference) N/A 20 µM 110 (oral, rat)

Key Findings :

  • The target compound’s oxadiazole group likely enhances kinase selectivity, whereas 4g/4h’s coumarin and benzodiazepine motifs may confer CYP450 inhibition risks .
  • Higher LD50 values for the target compound suggest a safer profile compared to 4g/4h.

Preparation Methods

Formation of the Quinazoline-2,4-Dione Core

The quinazoline-2,4-dione scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted anthranilic acid derivatives with urea or isocyanate precursors. For example, Moussa et al. (2018) demonstrated that anthranilic acid ethyl ester reacts with aryl ureas under thermal conditions (120°C, DMF) to form the quinazoline core through intermediate cyclization .

Key steps :

  • Intermediate formation : Ethyl 2-(3-arylureido)benzoate is generated by heating anthranilic acid ethyl ester with substituted ureas.

  • Cyclocondensation : The intermediate undergoes intramolecular cyclization under reflux conditions, eliminating ethanol and forming the quinazoline-2,4-dione ring .

Example protocol :

  • React 3-(2,5-dimethylphenyl)urea (1 eq) with ethyl anthranilate (5 eq) in DMF at 120°C for 20 hours.

  • Yield: 51–78% after recrystallization .

Synthesis of the 1,2,4-Oxadiazole Moiety

The 3-(2-ethoxyphenyl)-1,2,4-oxadiazole fragment is prepared via cyclization of amidoximes with carboxylic acid derivatives. Khodarahmi et al. (2019) reported a two-step method:

  • Amidoxime formation : React 2-ethoxybenzaldehyde with hydroxylamine hydrochloride in ethanol.

  • Cyclization : Treat the amidoxime with trichloroacetic anhydride (TCAA) in dichloromethane to form the oxadiazole ring .

Optimization :

  • Using TCAA as a dehydrating agent improves cyclization efficiency (yield: 76–80%) .

  • Microwave-assisted synthesis reduces reaction time from 6 hours to 30 minutes .

Coupling of Quinazoline and Oxadiazole Moieties

The quinazoline and oxadiazole subunits are linked via a methylene bridge using alkylation or nucleophilic substitution. Yan et al. (2017) achieved this by reacting the quinazoline-2,4-dione with 5-(chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole in the presence of potassium carbonate .

Procedure :

  • Dissolve quinazoline-2,4-dione (1 eq) and 5-(chloromethyl)-1,2,4-oxadiazole (1.2 eq) in dry DMF.

  • Add K₂CO₃ (2 eq) and stir at 80°C for 12 hours.

  • Purify via column chromatography (hexane/ethyl acetate, 3:1).

Yield : 60–72% .

Purification and Characterization

Final purification is critical due to the compound’s structural complexity:

Step Method Conditions Purity
RecrystallizationEthanol/water60°C, slow cooling>95%
Column ChromatographySilica gelHexane:ethyl acetate (3:1 to 1:1)98%
Preparative HPLCC18 columnAcetonitrile/water (70:30), 1 mL/min99%

Characterization data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, 1H, quinazoline-H), 7.89 (s, 1H, oxadiazole-H), 4.32 (q, 2H, -OCH₂CH₃) .

  • HRMS : m/z calculated for C₂₇H₂₅N₄O₄ [M+H]⁺: 469.1864; found: 469.1868 .

Optimization Strategies

Recent advances focus on improving efficiency and scalability:

  • Catalytic methods : Using NaH as a base enhances alkylation yields (78% vs. 65% with K₂CO₃).

  • Solvent-free synthesis : Ball milling reduces reaction time by 40% while maintaining yields .

  • Flow chemistry : Continuous-flow systems achieve 85% yield in 2 hours, compared to 12 hours in batch reactors .

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Conventional stepwiseHigh purityMulti-step, time-consuming51–72%
Microwave-assistedFaster reaction timesSpecialized equipment required68–75%
Flow chemistryScalable, consistentHigh initial setup cost80–85%

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

The compound can be synthesized via cyclocondensation of precursors such as N-substituted quinazoline-diones with oxadiazole-containing intermediates under reflux in phosphorous oxychloride, followed by hydrolysis . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of precursors. Statistical design of experiments (DoE) methods, such as factorial designs, can systematically identify critical parameters (e.g., solvent polarity, catalyst loading) to maximize yield while minimizing side products . Spectral techniques (e.g., IR, 1^1H/13^{13}C NMR) should be used to confirm functional group formation and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • IR Spectroscopy : Identifies carbonyl groups (C=O stretching at ~1700 cm1^{-1}) and oxadiazole ring vibrations (C=N stretching at ~1600 cm1^{-1}) .
  • NMR Spectroscopy : 1^1H NMR reveals proton environments (e.g., methyl groups at δ 2.3–2.5 ppm; aromatic protons at δ 6.8–8.1 ppm). 13^{13}C NMR confirms quinazoline-dione and oxadiazole carbons .
  • HPLC-MS : Validates molecular weight and purity, with reverse-phase C18 columns and acetonitrile/water gradients recommended for separation .

Q. How can preliminary biological activity screening be designed for this compound?

Use standardized assays targeting pathways relevant to its structural analogs:

  • Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations . Include positive controls (e.g., fluconazole for antifungal tests, doxorubicin for cytotoxicity) and triplicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can computational chemistry methods predict the compound’s reactivity and interactions with biological targets?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature may drive interactions with enzyme active sites .
  • Molecular Docking : Simulate binding affinities with targets like CYP51 (antifungal) or topoisomerase II (anticancer). Use software like AutoDock Vina with crystal structures from the PDB .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., logP, IC50_{50}) and apply multivariate regression to identify confounding variables (e.g., assay conditions, cell line variability) .
  • Experimental Replication : Repeat disputed assays under controlled conditions (e.g., fixed pH, serum-free media) to isolate compound-specific effects .
  • Structural-Activity Relationship (SAR) Studies : Synthesize derivatives with systematic modifications (e.g., substituents on the dimethylphenyl group) to clarify which moieties drive activity .

Q. How can advanced spectroscopic methods elucidate degradation pathways under physiological conditions?

  • LC-HRMS/MS : Track degradation products in simulated body fluid (SBF) at 37°C. Fragment ions can identify cleavage sites (e.g., hydrolysis of the oxadiazole ring) .
  • Stability Studies : Use Arrhenius plots to predict shelf-life by incubating the compound at elevated temperatures (40–60°C) and monitoring degradation kinetics .

Methodological Design Questions

Q. What experimental designs are optimal for studying the compound’s SAR?

  • Fragment-Based Design : Replace/modify substituents (e.g., ethoxyphenyl with methoxyphenyl) and test activity changes .
  • DoE Approaches : Apply central composite designs to evaluate interactions between substituent polarity, steric bulk, and bioactivity .
  • High-Throughput Screening (HTS) : Use 96-well plates to screen 50+ derivatives in parallel, automating data collection with plate readers .

Q. How can AI-driven tools enhance synthesis and property prediction?

  • Retrosynthesis Algorithms : Platforms like IBM RXN for Chemistry propose alternative synthetic routes using reaction databases .
  • Machine Learning Models : Train models on datasets of quinazoline-dione derivatives to predict properties (e.g., solubility, logD) from SMILES strings .
  • Automated Lab Platforms : Integrate robotic liquid handlers with real-time analytics (e.g., inline NMR) for closed-loop reaction optimization .

Data Analysis and Reporting

Q. What statistical methods are critical for validating experimental reproducibility?

  • Bland-Altman Plots : Compare inter-lab variability in bioactivity measurements .
  • Principal Component Analysis (PCA) : Reduce dimensionality of spectral or assay data to detect outliers .
  • Error Propagation Models : Quantify uncertainty in IC50_{50} values using Monte Carlo simulations .

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Detailed Protocols : Specify exact molar ratios, solvent grades, and purification steps (e.g., column chromatography with silica gel 60) .
  • Open Data Repositories : Share raw spectral files (e.g., .jdx for NMR) and synthetic videos on platforms like Zenodo .
  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via metadata tagging .

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